

Experimental setup for nitration of N-[4-(2-hydroxyethoxy)phenyl]acetamide

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Compound of Interest

Compound Name: *N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide*

CAS No.: 59820-33-6

Cat. No.: B3042371

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An in-depth technical guide and protocol for the regioselective nitration of N-[4-(2-hydroxyethoxy)phenyl]acetamide, designed for researchers and drug development professionals.

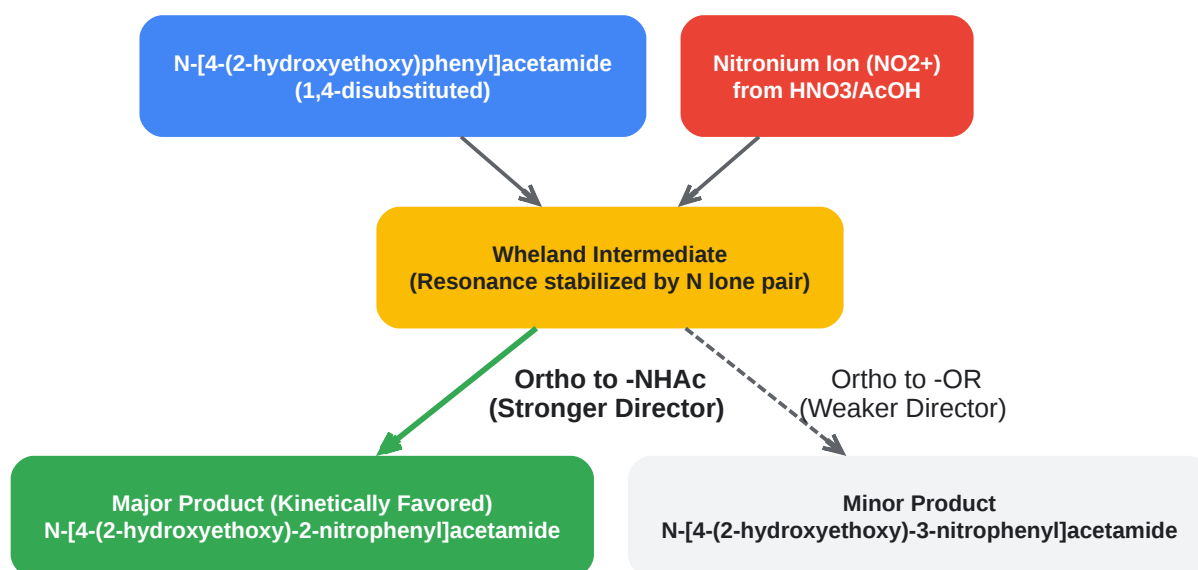
Executive Summary & Application in Drug Development

N-[4-(2-hydroxyethoxy)phenyl]acetamide is a highly functionalized paracetamol (acetaminophen) derivative. The presence of the 2-hydroxyethoxy group enhances aqueous solubility and provides a synthetic handle for further modifications (e.g., PEGylation or esterification). Nitrating this aromatic system is a critical intermediate step in drug development, as the resulting ortho-nitro compound can be reduced to an aniline, paving the way for the synthesis of complex heterocyclic pharmacophores like benzimidazoles and quinoxalines ([1]).

Mechanistic Rationale & Regioselectivity

The aromatic ring of N-[4-(2-hydroxyethoxy)phenyl]acetamide is a 1,4-disubstituted system activated by two electron-donating groups: an acetamido group (-NHAc) at C1 and a 2-hydroxyethoxy group (-OR) at C4. During Electrophilic Aromatic Substitution (EAS), both groups compete to direct the incoming nitronium ion (NO_2^+) to their respective ortho positions.

In contrast to acetaminophen, where the strongly activating phenolic hydroxyl group directs nitration ortho to itself ([2]), the alkylation of the phenol to an ether reduces its orienting power. Historical studies on analogous 1,4-disubstituted benzenes (such as phenacetin) demonstrate that the acetamido group exerts a stronger orienting power than an alkoxy group ([3]). The nitrogen lone pair provides superior resonance stabilization to the Wheland intermediate compared to the oxygen lone pair. Consequently, nitration occurs predominantly ortho to the acetamido group, yielding N-[4-(2-hydroxyethoxy)-2-nitrophenyl]acetamide as the major product.



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Fig 2. Electrophilic aromatic substitution mechanism and regioselectivity pathways.

Causality in Experimental Design (Expertise & Experience)

To ensure high yields and prevent side reactions, the experimental conditions must be strictly controlled. The rationale behind the protocol choices includes:

- **Avoidance of Sulfuric Acid:** Standard nitration relies on a "mixed acid" ($\text{HNO}_3/\text{H}_2\text{SO}_4$) system. However, the substrate contains a free primary alcohol. Sulfuric acid would catalyze the formation of a nitrate ester ($-\text{ONO}_2$) or lead to dehydration. Glacial acetic acid is chosen as the solvent because it is acidic enough to generate the nitronium ion from nitric acid but mild enough to preserve the aliphatic alcohol.
- **Temperature Constraints (0–5 °C):** Nitric acid is a strong oxidant. Exceeding 10 °C increases the risk of oxidizing the primary alcohol to a carboxylic acid and promotes the unwanted hydrolysis of the protective acetamido group.
- **Self-Validating System:** This protocol includes built-in visual and chromatographic cues. The reaction mixture transitions from colorless to deep orange, confirming the formation of the nitroaromatic complex. TLC monitoring provides a definitive endpoint: the nitrated product exhibits a higher R_f value than the substrate due to intramolecular hydrogen bonding between the amide $-\text{NH}$ and the newly introduced ortho-nitro group, which reduces the molecule's overall polarity.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

- N-[4-(2-hydroxyethoxy)phenyl]acetamide (1.0 eq, ~5.0 g)
- Glacial Acetic Acid (Solvent, 25 mL)
- Nitric Acid (65-70%, 1.05 eq, ~1.7 mL)
- Crushed ice and distilled water
- Ethanol (for recrystallization)

Workflow:

- **Substrate Dissolution:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of N-[4-(2-hydroxyethoxy)phenyl]acetamide in 20 mL of glacial acetic acid.

- **Cooling:** Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
- **Nitrating Agent Preparation:** In a separate small vial, carefully mix 1.7 mL of 65% nitric acid with 5 mL of glacial acetic acid. Chill this mixture in the ice bath.
- **Controlled Addition:** Using an addition funnel or a syringe, add the nitrating mixture dropwise to the substrate solution over 15–20 minutes. Maintain the internal temperature strictly below 5 °C. (Self-Validation: The solution will turn a distinct yellow-orange).
- **Incubation:** Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 to 1.5 hours.
- **In-Process TLC Check:** Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the lower R_f starting material spot is consumed, replaced by a bright yellow, UV-active spot at a higher R_f.
- **Quenching & Isolation:** Pour the reaction mixture slowly into 150 mL of vigorously stirred crushed ice and water. A yellow precipitate will form immediately. Stir for 15 minutes to ensure complete precipitation.
- **Filtration:** Collect the crude yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 30 mL) until the filtrate is pH neutral.
- **Purification:** Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under a vacuum to yield pure N-[4-(2-hydroxyethoxy)-2-nitrophenyl]acetamide.



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Fig 1. Step-by-step experimental workflow for the regioselective nitration.

Analytical Characterization Data

To verify the success of the synthesis and confirm the regiochemistry, the following quantitative and qualitative analytical parameters should be observed:

Analytical Technique	Target Parameter	Expected Observation	Structural Correlation
¹ H NMR (DMSO-d ₆)	Amide -NH	~10.2 ppm (s, 1H)	Downfield shift due to intramolecular H-bond with ortho-NO ₂ .
¹ H NMR (DMSO-d ₆)	Aromatic Ring	7.6 - 7.1 ppm (m, 3H)	AMX spin system confirming 1,2,4-trisubstitution pattern.
FT-IR	N-O stretch	1530 & 1350 cm ⁻¹	Confirms successful incorporation of the nitro group.
FT-IR	O-H stretch	~3400 cm ⁻¹ (broad)	Confirms the primary alcohol (-CH ₂ CH ₂ OH) remains unoxidized.
LC-MS (ESI+)	[M+H] ⁺	m/z 241.1	Matches exact mass of nitrated product (C ₁₀ H ₁₂ N ₂ O ₅).
Melting Point	Thermal transition	132 - 136 °C (Sharp)	Validates isomeric purity post-recrystallization.

References

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